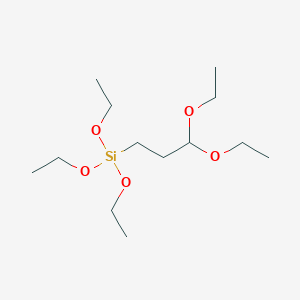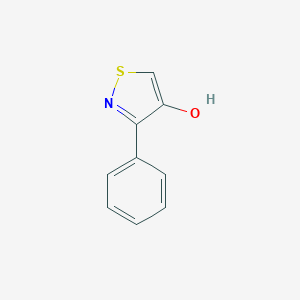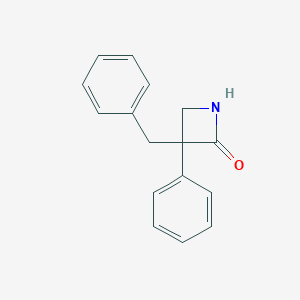
3-Benzyl-3-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-phenylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has attracted significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-phenylazetidin-2-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For instance, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
3-Benzyl-3-phenylazetidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it exhibits cytotoxic activity against cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against HIV. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Benzyl-3-phenylazetidin-2-one is its ease of synthesis and availability. It can be synthesized in large quantities, making it suitable for high-throughput screening in drug discovery. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Benzyl-3-phenylazetidin-2-one. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for biochemical and physiological research.
Conclusion
In conclusion, 3-Benzyl-3-phenylazetidin-2-one is a chemical compound with significant potential in various fields of scientific research. Its ease of synthesis, availability, and promising pharmacological properties make it a valuable scaffold for the development of new drugs. Its mechanism of action and biochemical and physiological effects warrant further investigation, and its potential as a tool for research is also worth exploring.
Méthodes De Synthèse
The synthesis method of 3-Benzyl-3-phenylazetidin-2-one involves the reaction of benzylamine and phenylglyoxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces 3-Benzyl-3-phenylazetidin-2-one as a white crystalline solid with a high yield of up to 85%. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-Benzyl-3-phenylazetidin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a scaffold for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV. It has also been studied for its antibacterial, antifungal, and antiviral properties.
Propriétés
Numéro CAS |
17197-61-4 |
|---|---|
Nom du produit |
3-Benzyl-3-phenylazetidin-2-one |
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
3-benzyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-16(12-17-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18) |
Clé InChI |
MNAKQZFPMNVHMW-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
3-Benzyl-3-phenylazetidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



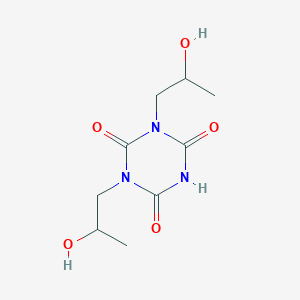
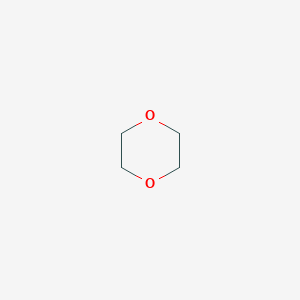


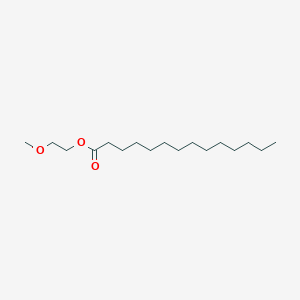
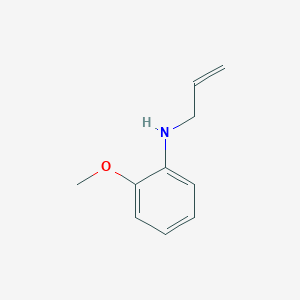
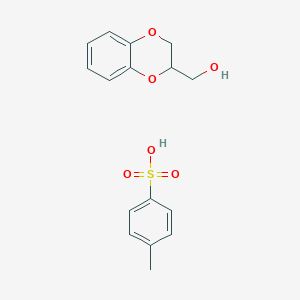
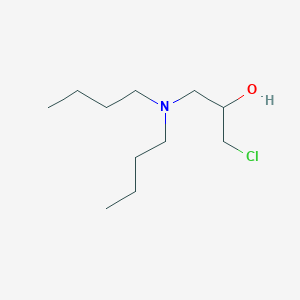
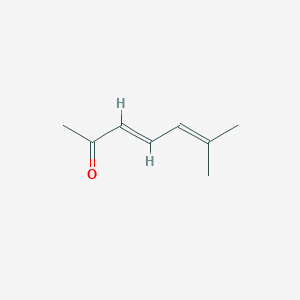
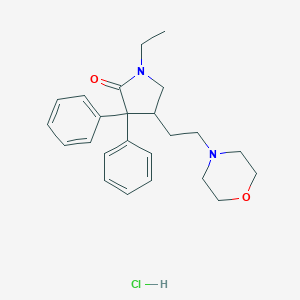

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
